molecular formula C6H14O B086876 Dipropyl ether CAS No. 111-43-3

Dipropyl ether

Cat. No. B086876
Key on ui cas rn: 111-43-3
M. Wt: 102.17 g/mol
InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235222B1

Procedure details

Air inside a reaction vessel of the same type as the one used in Example 1 was replaced with a nitrogen gas in a satisfactory manner, after which 50 ml of a dipropyl ether (chain ether solvent) solution containing 0.065 mol of ethyl magnesium bromide was charged to the reaction vessel. Meanwhile, 0.060 mol of bromopentafluorobenzene and 20 ml of dipropyl ether (chain ether solvent) were charged to the dropping funnel. Then, the dipropyl ether solution of bromopentafluorobenzene in the dropping funnel was dropped to the reaction vessel over 1 hour at room temperature, and the reaction solution was stirred for 2 hours at room temperature. Consequently, pentafluorophenyl magnesium bromide was obtained in the form of a colorless dipropyl ether solution. The yield of pentafluorophenyl magnesium bromide measured in the same manner as Example 1 was 94.6 mol % based on bromopentafluorobenzene.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.065 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg:3][Br:4])C.Br[C:6]1[C:11]([F:12])=[C:10]([F:13])[C:9]([F:14])=[C:8]([F:15])[C:7]=1[F:16].[CH2:17]([O:20][CH2:21][CH2:22][CH3:23])[CH2:18][CH3:19]>>[F:12][C:11]1[C:6]([Mg:3][Br:4])=[C:7]([F:16])[C:8]([F:15])=[C:9]([F:14])[C:10]=1[F:13].[CH2:17]([O:20][CH2:21][CH2:22][CH3:23])[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1F)F)F)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1F)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OCCC
Step Three
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC)OCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air inside a reaction vessel of the same type as the one used in Example 1
ADDITION
Type
ADDITION
Details
was charged to the reaction vessel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[Mg]Br)F)F)F)F
Name
Type
product
Smiles
C(CC)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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